furo[3,2-c]quinolin-4(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5H-furo[3,2-c]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c13-11-8-5-6-14-10(8)7-3-1-2-4-9(7)12-11/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMJBVVTQYMLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CO3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Furo 3,2 C Quinolin 4 5h One and Derivatives
Strategies for Core Skeleton Construction
The construction of the furo[3,2-c]quinolin-4(5H)-one core relies on several strategic approaches, primarily categorized into multi-component reactions and transition metal-catalyzed cyclizations. These methods offer diverse pathways to access this important heterocyclic system.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com These reactions are characterized by their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. mdpi.com
In a move towards greener and more sustainable chemistry, catalyst-free and solvent-free protocols for the synthesis of furo[3,2-c]quinolin-4(5H)-ones have been developed. A notable example is a three-component reaction involving 4-hydroxyquinolin-2(1H)-ones, an aromatic aldehyde, and an isonitrile. rsc.orgresearchgate.net This method proceeds without the need for a catalyst and under solvent-free conditions, often facilitated by microwave irradiation, to produce functionalized furo[3,2-c]quinolin-4(5H)-ones in excellent yields. rsc.orgresearchgate.net The absence of a catalyst and solvent simplifies the purification process and reduces environmental impact. rsc.orgresearchgate.net
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. niscpr.res.in For the synthesis of this compound derivatives, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. rsc.orgniscpr.res.in For instance, the condensation of (4-hydroxy-2-methyl-quinolin-3-yl)-phenyl-methanones with 3-(2-bromo-acetyl)-chromen-2-ones under microwave irradiation in the presence of anhydrous potassium carbonate and dimethyl formamide (B127407) provides a rapid and efficient route to 3-(4-methyl-3-phenyl-furo[3,2-c]quinoline-2-carbonyl)-chromen-2-ones. niscpr.res.in Similarly, the catalyst-free, solvent-free three-component reaction mentioned earlier can be effectively promoted by microwave irradiation. rsc.orgresearchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield (%) | Reference |
| 4-hydroxyquinolin-2(1H)-one | Aromatic aldehyde | Isonitrile | Microwave, catalyst-free, solvent-free | Functionalized this compound | Excellent | rsc.orgresearchgate.net |
| (4-hydroxy-2-methyl-quinolin-3-yl)-phenyl-methanone | 3-(2-bromo-acetyl)-chromen-2-one | - | Microwave, K2CO3, DMF | 3-(4-methyl-3-phenyl-furo[3,2-c]quinoline-2-carbonyl)-chromen-2-one | Good | niscpr.res.in |
Catalyst-Free and Solvent-Free Protocols
Transition Metal-Catalyzed Cyclization and Annulation Reactions
Transition metal catalysis provides a versatile and powerful platform for the synthesis of complex heterocyclic systems like furo[3,2-c]quinolin-4(5H)-ones. Palladium and copper are the most prominently used metals in these transformations, facilitating key bond-forming events through various catalytic cycles.
Another palladium-catalyzed method involves the carbonylative annulation of 2-iodoanilines with alkynes. nih.gov While this method is more commonly used for the synthesis of quinolin-2(1H)-ones, variations can lead to the this compound skeleton. Furthermore, palladium-catalyzed oxidative annulation of 1,7-diynes with water has been developed for the synthesis of the isomeric furo[3,4-c]quinolin-4(5H)-one skeleton. acs.orgacs.org
| Reactant 1 | Reactant 2 | Catalyst | Key Steps | Product | Overall Yield (%) | Reference |
| Ethyl 3-furoate (B1236865) | 1-bromo-2-nitrobenzene | Pd(PPh₃)₄, then Pd/C | Arylation, Hydrogenation, Cyclization | This compound | 60 | nih.gov |
Copper catalysts offer a cost-effective and efficient alternative for the synthesis of furan-fused quinolones. Copper-catalyzed cyclization reactions have been successfully applied to construct the this compound framework. For instance, the reaction of 4-hydroxy-2(1H)-quinolone with ethyl vinyl ether mediated by a silver(I)/Celite system, which can be conceptually related to copper-catalyzed processes, leads to the formation of a dihydrofuro[3,2-c]quinolin-4-one derivative through oxidative cyclization. arabjchem.org
More directly, copper-catalyzed intramolecular cyclization of appropriately substituted precursors can provide access to the this compound core. For example, copper-catalyzed reactions involving 4-hydroxycoumarins, which are structurally related to 4-hydroxyquinolinones, have been used to synthesize furo[3,2-c]coumarins, suggesting the potential for analogous transformations to yield furo[3,2-c]quinolin-4(5H)-ones. encyclopedia.pub A copper-catalyzed reaction between ketoxime carboxylates and 4-hydroxycoumarins has also been reported for the synthesis of furo[3,2-c]coumarins. encyclopedia.pub Additionally, copper-catalyzed radical annulation of benzene-linked 1,n-enynes with azide (B81097) has been developed to produce fused pyrroline (B1223166) compounds, including chromeno[3,4-c]pyrrol-4(9bH)-one, which shares a similar fused heterocyclic system. acs.org
Heck Reaction and In Situ Cyclization Strategies
Palladium-catalyzed reactions are powerful tools in the synthesis of quinolone systems. A notable strategy for the formation of the this compound core involves a sequence of palladium-catalyzed cross-coupling and subsequent cyclization reactions.
This method highlights a sequential palladium-catalyzed pathway that, while not a single domino reaction, effectively constructs the target heterocycle by combining a Heck-type arylation with a reductive cyclization.
Acid-Catalyzed Tandem Reactions and Cascade Annulation Processes
Acid-catalyzed tandem and cascade reactions provide an efficient route to the furo[3,2-c]quinolone skeleton, primarily by reacting 4-hydroxyquinolin-2-one derivatives with propargylic alcohols. preprints.orgmdpi.com The course of these reactions is highly dependent on the structure of the propargylic alcohol used, leading to different cyclization pathways. preprints.org
When 4-hydroxy-1-methylquinolin-2(1H)-one is treated with certain tertiary propargylic alcohols in the presence of an acid catalyst like p-toluenesulfonic acid monohydrate (pTsOH·H₂O), the reaction can proceed through a Friedel-Crafts-type allenylation. preprints.orgmdpi.com This is followed by a 6-endo-dig cyclization to form pyrano[3,2-c]quinolone derivatives, rather than the furo[3,2-c]quinolone isomers. preprints.org This pathway is favored with specific substrates, such as 1,1,3-triphenylprop-2-yn-1-ol, which reacts in 1,2-dichloroethane (B1671644) (DCE) to yield the corresponding pyrano[3,2-c]quinolin-5-one. preprints.orgbeilstein-journals.org
Conversely, the synthesis of furo[3,2-c]quinolones can be achieved through a tandem sequence involving a Friedel-Crafts-type alkylation followed by a 5-exo-dig ring closure. preprints.orgmdpi.com This pathway is typically observed when secondary propargylic alcohols are used as the reaction partner for 4-hydroxy-1-methylquinolin-2(1H)-one. The reaction is effectively catalyzed by copper(I) trifluoromethanesulfonate (B1224126) (CuOTf). preprints.org This method provides the desired furo[3,2-c]quinolone derivatives in moderate to high yields. preprints.org
The selection of the propargylic alcohol and the catalyst is therefore crucial in directing the cascade reaction towards the desired furo[3,2-c]quinolone scaffold. For instance, reacting 4-hydroxy-1-methyl-2-quinolone (B592664) with 1,3-diphenylprop-2-yn-1-ol in the presence of CuOTf leads to the formation of the corresponding furo[3,2-c]quinolone derivative. beilstein-journals.org
Table 1: Catalyst and Substrate Influence on Annulation of 4-hydroxy-1-methylquinolin-2(1H)-one
| Starting Alcohol | Catalyst | Predominant Product Type | Reference |
| Tertiary Propargylic Alcohols | pTsOH·H₂O | Pyrano[3,2-c]quinolone | preprints.org |
| Secondary Propargylic Alcohols | CuOTf | Furo[3,2-c]quinolone | preprints.org |
Friedel-Crafts-Type Allenylation and Cyclization
Photoaddition Reactions
Photochemical methods offer a unique and direct approach to the synthesis of the this compound system. These reactions often proceed in a single step under mild conditions.
A one-step formation of furo[3,2-c]quinolin-4(5H)-ones has been achieved through a regioselective [2+3] photoaddition reaction. mdpi.com This process involves the irradiation of methoxy-substituted 4-hydroxyquinolin-2-ones in the presence of an alkene. mdpi.com For example, the photoaddition of 4-hydroxy-2(1H)-quinolinones with trisubstituted alkenes in methanol, using benzophenone (B1666685) as a sensitizer, directly affords furoquinolinones. rroij.com This photochemical strategy represents a highly efficient and atom-economical route to the target heterocyclic system.
Dehydrative Cyclization Methods
Dehydrative cyclization is a fundamental strategy for the formation of heterocyclic rings, including the furan (B31954) ring of the furo[3,2-c]quinolone core. This can be achieved through intramolecular condensation reactions that eliminate a molecule of water.
One relevant strategy involves the intramolecular oxidative cyclization of a suitable precursor. For example, a 3-acrylyl quinoline (B57606) derivative can be cyclized to form the furoquinoline skeleton. While this specific example involves an oxidative step, the core transformation relies on the formation of the furan ring, which can be viewed as a formal dehydration. More broadly, the acid-catalyzed cyclization of diols is a well-established method for forming tetrahydrofuran (B95107) rings through dehydration. rroij.com This principle can be applied to appropriately substituted quinolone precursors where an intramolecular reaction between hydroxyl groups, or a hydroxyl group and another functional group, can lead to the formation of the furan ring via the loss of water. For instance, the conversion of 2,3-dihydrofuro[3,2-c]pyridin-4(5H)-ones can be achieved from amide precursors possessing a potential formyl group, implying a cyclization-dehydration sequence.
Ring Opening Followed by Ring Closure Reactions
A notable strategy for the synthesis of the this compound skeleton involves a molecular rearrangement of pyrano[3,2-c]quinoline derivatives. This transformation proceeds through the opening of the pyran ring, followed by a recyclization to form the furan ring.
A key example of this approach is the alkaline hydrolysis of 3-bromo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones. clockss.org This reaction does not lead to a simple hydrolysis product but instead initiates a cascade that results in the formation of 2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids. clockss.org The starting 3-bromo-pyrano[3,2-c]quinoline-2,5-diones are typically prepared by the bromination of the corresponding pyrano[3,2-c]quinoline-2,5-diones, which themselves can be synthesized from the Wittig reaction of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate. clockss.org
The alkaline hydrolysis effectively opens the pyran ring, and a subsequent intramolecular nucleophilic attack leads to the formation of the five-membered furan ring, yielding the furo[3,2-c]quinoline-3-carboxylic acid derivatives. clockss.org These carboxylic acid intermediates can then be decarboxylated to afford the corresponding 2-alkyl/aryl-5H-furo[3,2-c]quinolin-4-ones. clockss.org
The table below summarizes the transformation of various substituted 3-bromo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones into their corresponding furo[3,2-c]quinoline-3-carboxylic acid derivatives through alkaline hydrolysis.
Table 1: Synthesis of 2-Alkyl/Aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic Acids via Molecular Rearrangement
| Starting Material (3-Bromo-pyrano[3,2-c]quinoline derivative) | Product (Furo[3,2-c]quinoline-3-carboxylic acid derivative) | Yield (%) | Reference |
|---|---|---|---|
| 3-Bromo-4,6-dimethyl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-dione | 2,5-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acid | 78 | clockss.org |
| 3-Bromo-6-ethyl-4-methyl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-dione | 5-Ethyl-2-methyl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acid | 75 | clockss.org |
| 3-Bromo-6-methyl-4-phenyl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-dione | 5-Methyl-2-phenyl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acid | 82 | clockss.org |
| 3-Bromo-4-methyl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-dione | 2-Methyl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acid | 72 | clockss.org |
Functionalization and Derivatization Strategies
The functionalization of the pre-formed this compound nucleus is crucial for developing a library of derivatives with diverse properties. These modifications can be targeted at various positions across the heterocyclic system.
Introduction of Substituents for Structural Diversity
The introduction of a wide array of substituents onto the this compound scaffold has been achieved through various synthetic methods. One common precursor for such derivatization is 4-hydroxy-1-methylquinolin-2(1H)-one. nih.govnih.gov Acid-catalyzed tandem reactions of this starting material with different propargylic alcohols can lead to a variety of substituted furo[3,2-c]quinolones. nih.govnih.gov The nature of the propargylic alcohol used influences the reaction pathway, sometimes favoring the formation of pyrano[3,2-c]quinolones, while in other cases leading directly to the furo[3,2-c]quinolone core through a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure. nih.gov
For instance, the reaction of 4-hydroxy-1-methyl-2-quinolone with 1,3-diphenylprop-2-yn-1-ol in the presence of a copper catalyst has been shown to produce (Z)-2-benzylidene-5-methyl-3-phenyl-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one. preprints.org This highlights the ability to introduce aryl and benzylidene groups, significantly increasing the structural complexity and diversity of the final compounds.
Chemical Modifications of the Quinolone and Furan Moieties
Both the quinolone and furan rings of the this compound system are amenable to chemical modification. For the quinolone part, reactions can target the nitrogen atom or the benzene (B151609) ring. For example, the nitrogen at position 5 can be alkylated. preprints.org
Modifications on the furan ring are also well-documented. For example, the reaction of 4-hydroxy-quinoline-2-ones with 2-[bis(methylthio)methylene]malononitrile in the presence of a base like triethylamine (B128534) (Et3N) in DMF leads to the formation of 3-(methylthio)-4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carbonitriles as the major product, alongside the corresponding 2-carboxamide (B11827560) as a minor product. preprints.orgmdpi.com This demonstrates the feasibility of introducing both a methylthio group at the C3 position and a carbonitrile or carboxamide group at the C2 position of the furan ring.
Palladium-catalyzed reactions have also been instrumental in the synthesis and functionalization of the this compound core. One such approach involves the arylation of ethyl 3-furoate with 1-bromo-2-nitrobenzene, followed by hydrogenation of the nitro group and subsequent cyclization to yield the parent this compound. mdpi.com
The table below provides examples of functionalized this compound derivatives and the methods used for their synthesis.
Table 2: Examples of Functionalized this compound Derivatives
| Derivative | Synthetic Method | Starting Materials | Reference |
|---|---|---|---|
| (Z)-2-Benzylidene-5-methyl-3-phenyl-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one | Copper-catalyzed reaction | 4-Hydroxy-1-methyl-2-quinolone, 1,3-diphenylprop-2-yn-1-ol | preprints.org |
| 3-(Methylthio)-4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carbonitriles | Base-mediated condensation | 4-Hydroxy-quinoline-2-ones, 2-[bis(methylthio)methylene]malononitrile | preprints.orgmdpi.com |
| This compound | Palladium-catalyzed arylation, hydrogenation, and cyclization | Ethyl 3-furoate, 1-bromo-2-nitrobenzene | mdpi.com |
| 2,5-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acid | Alkaline hydrolysis and molecular rearrangement | 3-Bromo-4,6-dimethyl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-dione | clockss.org |
Reaction Mechanisms in Furo 3,2 C Quinolin 4 5h One Synthesis and Transformations
Mechanistic Elucidation of Cyclization Reactions
The formation of the furo[3,2-c]quinolin-4(5H)-one core often proceeds through cyclization reactions, which can be initiated by various means, including acid catalysis and oxidative processes.
One prominent pathway involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. nih.govrsc.org This reaction can proceed through two distinct mechanistic routes depending on the substitution pattern of the propargylic alcohol. One route involves a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to yield pyrano[3,2-c]quinolones. However, under certain conditions, the reaction can be directed towards the formation of the furo[3,2-c]quinolone skeleton. This alternative pathway proceeds via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure. nih.govrsc.org
Oxidative radical cyclization presents another avenue to the furo[3,2-c]quinolin-4-one system. For instance, the reaction of 4-hydroxy-2(1H)-quinolone with 1,1-diphenylethene, mediated by manganese(III) acetate, yields 3,5-dihydro-2H-furo[3,2-c]quinolin-4-one. researchgate.net The proposed mechanism suggests that manganese(III) oxidizes the initial radical adduct to a carbocation, which then undergoes cyclization to form the furan (B31954) ring. researchgate.net
In a different approach, the reaction of 1,6-disubstituted-4-hydroxy-quinoline-2-ones with 2,3-dichloro-1,4-naphthoquinone in the presence of a base like pyridine (B92270) leads to the formation of naphtho[2′,3′:4,5]furo[3,2-c]quinoline-6,7,12(5H)-trione derivatives. nih.gov The proposed mechanism involves a nucleophilic attack of the enolate of the quinolinone onto the dichloronaphthoquinone, followed by the elimination of HCl. A subsequent intramolecular nucleophilic attack by the oxygen atom and a second HCl elimination event complete the cyclization to the furo[3,2-c]quinoline (B8618731) system. nih.gov
Role of Intermediates in Multi-Step Syntheses
The synthesis of furo[3,2-c]quinolin-4(5H)-ones often involves multi-step sequences where the isolation or in-situ generation of key intermediates is crucial. These intermediates dictate the final product and provide insight into the reaction pathway.
A clear example is the palladium-catalyzed synthesis starting from ethyl 3-furoate (B1236865) and 1-bromo-2-nitrobenzene. mdpi.comnih.gov The initial Suzuki-type arylation, catalyzed by Pd(PPh₃)₄, forms ethyl 2-(2-nitrophenyl)furan-3-carboxylate as a stable intermediate. mdpi.comnih.gov This intermediate is then subjected to a second palladium-catalyzed step, a hydrogenation of the nitro group using Pd/C, which is followed by a spontaneous intramolecular cyclization to afford the final this compound. mdpi.comnih.gov
In acid-catalyzed reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with certain propargylic alcohols, an isolable intermediate, 3-(1,3-diphenylprop-2-yn-1-yl)-4-hydroxy-1-methylquinolin-2(1H)-one, has been identified. rsc.org This alkyne-substituted quinolone is a key branching point. Under standard acidic conditions, it does not cyclize to the expected pyrano[3,2-c]quinolone. Instead, its formation highlights a competing Friedel-Crafts alkylation pathway. The subsequent cyclization of this intermediate to the furo[3,2-c]quinolone requires a transition metal catalyst, such as Cu(OTf)₂, to facilitate the 5-exo-dig ring closure. rsc.org
The synthesis of pyrazino[2′,3′:4,5]furo[3,2-c]quinolin-6(5H)-ones from 4-hydroxy-quinolin-2-ones and 2,3-dichloropyrazine (B116531) also proceeds through discernible intermediates. nih.gov The reaction mechanism likely involves initial nucleophilic substitution of a chlorine atom on the pyrazine (B50134) by the quinolinone, forming a mono-substituted intermediate. A second nucleophilic attack, this time intramolecularly from the hydroxyl group, followed by elimination of the second chloride, would then form the fused furan ring.
Catalytic Cycles in Transition Metal-Mediated Transformations
Transition metal catalysis plays a pivotal role in the efficient and selective synthesis of furo[3,2-c]quinolin-4(5H)-ones and their derivatives. Palladium and rhodium are among the most utilized metals, each operating through distinct catalytic cycles.
Palladium-catalyzed reactions are central to several synthetic strategies. In the synthesis of this compound from ethyl 3-furoate, two sequential palladium-catalyzed reactions are employed. mdpi.comnih.gov The first is a Suzuki or Stille-type cross-coupling, where the catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the furoate derivative (if a boronic acid or stannane (B1208499) is used), and reductive elimination to yield the arylated furan and regenerate the Pd(0) catalyst. The second palladium-catalyzed step is a hydrogenation, where Pd/C facilitates the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization. mdpi.comnih.gov
Another example is the regioselective intramolecular direct arylation of N-(2-bromophenyl)-2-furancarboxamides. nih.gov Depending on the palladium catalyst and reaction conditions, different products can be obtained. The formation of 5H-furo[2,3-c]quinolin-4-ones is favored with a PdCl₂ catalyst and (o-OMePh)₃P as a ligand, proceeding via a proposed concerted metalation-deprotonation pathway. nih.gov This highlights how the choice of catalyst and ligands can steer the reaction through different mechanistic manifolds.
Rhodium(III)-catalyzed cascade reactions have also been developed for the synthesis of complex fused heterocyclic systems. bohrium.com For instance, the reaction of 2-phenylindoles with 4-hydroxy-2-alkynoates proceeds via a C-H activation/annulation/lactonization cascade. bohrium.com The proposed catalytic cycle begins with the coordination of the rhodium catalyst to the directing group on the indole, followed by C-H activation to form a rhodacycle intermediate. This intermediate then undergoes migratory insertion with the alkyne, followed by intramolecular cyclization and reductive elimination to afford the polycyclic product and regenerate the active Rh(III) catalyst. Although this example leads to a different furo-fused system, the principles of the catalytic cycle are applicable to the construction of related heterocyclic scaffolds.
| Catalyst System | Reactants | Product Type | Proposed Mechanistic Step |
| Pd(PPh₃)₄ | Ethyl 3-furoate, 1-bromo-2-nitrobenzene | This compound | Suzuki-type cross-coupling |
| Pd/C, H₂ | Ethyl 2-(2-nitrophenyl)furan-3-carboxylate | This compound | Nitro group reduction |
| PdCl₂, (o-OMePh)₃P | N-(2-bromophenyl)-2-furancarboxamides | 5H-Furo[2,3-c]quinolin-4-ones | Concerted metalation-deprotonation |
| [Cp*RhCl₂]₂, AgOAc | 2-Phenylindoles, 4-hydroxy-2-alkynoates | Furo[3,4-c]indolo[2,1-a]isoquinolines | C-H activation/annulation |
| Cu(OTf)₂ | 3-(1,3-Diphenylprop-2-yn-1-yl)-4-hydroxy-1-methylquinolin-2(1H)-one | Furo[3,2-c]quinolone | 5-exo-dig cyclization |
Sigmatropic Rearrangements Leading to this compound Scaffolds
Sigmatropic rearrangements, particularly the Claisen rearrangement, represent a powerful tool for the regioselective synthesis of furo[3,2-c]quinolin-4(5H)-ones. researchgate.net This pericyclic reaction involves the concerted reorganization of electrons in an allyl aryl ether or a related system, leading to a new C-C bond formation.
The thermal mdpi.commdpi.com sigmatropic rearrangement of 3-allyloxy-4-hydroxy-2-quinolones is a classic example. Upon heating, the allyl group migrates from the oxygen atom at the 3-position to the carbon atom at the 4-position, forming a 4-allyl-3-hydroxy-2-quinolone intermediate. This intermediate can then undergo subsequent cyclization to form the fused furan ring of the furo[3,2-c]quinolone system.
A more complex and regioselective synthesis involves the thermal rearrangement of 3-(4-aryloxybut-2-ynyloxy)-1-methylquinolin-2-ones. researchgate.net These substrates, when heated, can undergo a mdpi.commdpi.com sigmatropic rearrangement to form pyrano[2,3-c]quinolones and/or furo[2,3-c]quinolin-4(5H)-ones. The reaction pathway is influenced by the reaction conditions. For instance, in the presence of an acid catalyst like toluene-4-sulphonic acid, the reaction exclusively yields the furo[2,3-c]quinolin-4(5H)-one derivatives. researchgate.net
The Cloke-Wilson rearrangement, a ring-expansion reaction of activated cyclopropanes, also provides a unique entry to furo-fused pyridinone systems, which are structurally related to furo[3,2-c]quinolin-4(5H)-ones. nih.gov For example, 1-acyl-1-[(dimethylamino)alkenoyl]cyclopropanes can undergo a one-pot annulation and ring-expansion to yield 2,3-dihydrofuro[3,2-c]pyridin-4(5H)-ones. nih.gov This transformation proceeds through a series of intermediates involving nucleophilic attack, ring-opening of the cyclopropane, and subsequent cyclization.
Rationalization of Regioselectivity in this compound Formation
The regioselectivity in the formation of furo[3,2-c]quinolin-4(5H)-ones is a critical aspect of their synthesis, often determined by the interplay of electronic and steric factors, as well as the reaction mechanism at play.
In palladium-catalyzed intramolecular arylations of N-(2-bromophenyl)-2-furancarboxamides, the regioselectivity between α- and β-arylation of the furan ring is controlled by the reaction conditions. nih.gov The formation of spirooxindoles via α-arylation is favored under a Heck insertion pathway, while the formation of 5H-furo[2,3-c]quinolin-4-ones via β-arylation is achieved through a concerted metalation-deprotonation mechanism. nih.gov This demonstrates how the choice of catalyst and additives can direct the reaction to a specific regioisomeric product by favoring one mechanistic pathway over another.
In the reaction of 4-hydroxy-pyridin-2(1H)-ones with nitrostyrenes to form furo[3,2-c]pyridin-4(5H)-one derivatives, the regioselectivity is governed by the initial nucleophilic attack. bohrium.com The reaction proceeds via a Michael addition of the enolate of the pyridinone to the β-carbon of the nitrostyrene, followed by an intramolecular cyclization and elimination of the nitro group. The inherent polarity of the reactants dictates the regiochemical outcome of the initial C-C bond formation.
Sigmatropic rearrangements also offer a high degree of regioselectivity. The Claisen rearrangement of 3-allyloxy-quinolones inherently leads to the formation of a C-C bond at the C4 position, which is ortho to the ether oxygen, ultimately leading to the angularly fused furo[3,2-c]quinolone system. researchgate.net Similarly, the acid-catalyzed rearrangement of 3-(4-aryloxybut-2-ynyloxy)-1-methylquinolin-2-ones regioselectively produces furo[2,3-c]quinolin-4(5H)-ones, indicating a specific and controlled cyclization pathway under these conditions. researchgate.net
The photoinduced [2+2] cycloaddition of 3-acetoxyquinolin-2(1H)-one with alkenes provides another example of regioselective control. acs.org The initial photochemical reaction forms a cyclobutane (B1203170) adduct, which then undergoes a β-scission of the cyclobutanoxyl radical. The subsequent rearrangement and cyclization steps lead to the formation of furo[2,3-c]quinolin-4(5H)-ones, among other products, with the regioselectivity being determined by the stability of the radical intermediates formed during the fragmentation process. acs.org
Structure Activity Relationship Sar Studies of Furo 3,2 C Quinolin 4 5h One Derivatives
Correlating Structural Motifs with Biological Modulatory Activity
The core furo[3,2-c]quinoline (B8618731) skeleton, a tricyclic system, is a fundamental structural motif responsible for a range of biological activities. nih.gov When this core is further fused with an aryl ring, it forms a tetracyclic benzofuro[3,2-c]quinoline system, which has shown promise as a scaffold for antileukemia agents. nih.gov The intrinsic arrangement of the furan (B31954), pyridine (B92270), and benzene (B151609) rings creates a planar structure that is conducive to interacting with biological targets.
Research has identified this heterocyclic core in compounds with neuroprotective, antibacterial, and anticancer properties. nih.gov For instance, derivatives of benzofuro[3,2-c]quinolin-6(5H)-one have been synthesized and investigated for their potential anticancer and antifungal activities. researchgate.net The activity is not solely dependent on the core but is significantly modulated by the nature and position of various substituents appended to this central structure. The planar tetracyclic system is considered the primary pharmacophore, with its biological potency and selectivity being fine-tuned by peripheral chemical modifications.
Impact of Substituent Position and Nature on Biological Interactions
The type and placement of substituent groups on the furo[3,2-c]quinolin-4(5H)-one framework have a profound impact on biological activity. Studies on related scaffolds, such as hexahydrofuro[3,2-c]quinolines, have demonstrated that both the electronic properties and the steric bulk of substituents are critical for potency. nih.gov
For a series of benzofuro[3,2-c]quinoline derivatives tested against the MV-4-11 acute myelocytic leukemia (AML) cell line, specific SAR trends were observed. nih.gov
Substituents on the Quinoline (B57606) Ring: The presence of electron-withdrawing groups, such as chlorine (Cl) or fluorine (F), on the quinoline portion of the molecule generally correlates with enhanced antileukemia activity. For example, derivatives with a chlorine atom at the R¹ position or a fluorine atom at the R² position showed significant inhibitory effects on leukemia cells. nih.gov
Substituents on the Fused Benzene Ring: Modifications on the benzene ring that is part of the benzofuro[3,2-c]quinoline core also play a crucial role. The introduction of electron-donating groups, like a methoxy (B1213986) (OCH₃) group, can influence the activity, though the effect is position-dependent. nih.gov
Electronic and Steric Effects: SAR analyses indicate that a balance of electronic effects is crucial. For some related quinoline derivatives, it was found that having two electron-donating methyl groups provided a better balance for antiproliferative activity than having electron-withdrawing halogens. nih.gov Furthermore, bulkier substituents can reduce activity, suggesting that the size and shape of the molecule are important for fitting into the biological target. nih.gov For instance, when keeping a meta-methyl group, increasing the size of the para-substituent was found to decrease antiproliferative potency in a related series. nih.gov
The following table summarizes the in-vitro antileukemia activity of selected benzofuro[3,2-c]quinoline derivatives, highlighting the influence of different substituents.
| Compound | R¹ | R² | R³ | IC₅₀ (μM) against MV-4-11 cells nih.gov |
| 2a | H | H | H | >10 |
| 2b | Cl | H | H | 1.1 |
| 2d | H | F | H | 1.7 |
| 2e | H | Cl | H | 2.5 |
| 2f | H | Br | H | 2.2 |
| 2g | H | H | OCH₃ | 4.8 |
| 2h | Cl | H | OCH₃ | 1.0 |
| 2j | H | F | OCH₃ | 1.3 |
Analog Design for Modulated Biological Response
The insights gained from SAR studies are directly applied to the rational design of new analogs with improved biological profiles. The goal is to enhance potency, increase selectivity, and optimize pharmacokinetic properties. The development of novel benzofuro[3,2-c]quinolines is a clear example of this strategy. nih.gov
Starting with a lead compound, medicinal chemists systematically introduce modifications to different parts of the molecule. This can involve:
Scaffold Hopping: Replacing parts of the molecular core to find novel, patentable structures with similar or improved activity.
Substituent Scanning: Introducing a variety of substituents (halogens, alkyl, alkoxy, etc.) at different positions on the aromatic rings to probe the electronic and steric requirements for optimal biological interaction. nih.govnih.gov
Bioisosteric Replacement: Exchanging one functional group for another with similar physical or chemical properties to improve the molecule's activity or metabolic stability. For example, replacing methyl groups with halogen atoms is a common strategy explored in analog design. nih.gov
One research effort focused on synthesizing an array of benzofuro[3,2-c]quinolines to identify compounds with potent and selective antileukemia activity. nih.gov This systematic approach led to the discovery of derivatives with low micromolar inhibitory concentrations, providing promising hit compounds for further development. nih.gov The design process is iterative, with the biological data from one set of analogs informing the design of the next generation of compounds.
Conformational Analysis and its Influence on SAR
Techniques such as single-crystal X-ray diffraction are used to determine the precise solid-state structure of these molecules. scielo.br Theoretical calculations, like Density Functional Theory (DFT), can then be used to understand the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.br
Molecular Targets and Biological Pathways Modulated by Furo 3,2 C Quinolin 4 5h One Analogues
Modulation of Ion Channel Activity
Furo[3,2-c]quinolin-4(5H)-one analogues have been identified as modulators of ion channel function, a critical aspect of cellular electrophysiology. Their activity has been particularly noted in the context of potassium channels.
The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for immunosuppression, as its activity is crucial for the activation of T-lymphocytes. researchgate.net Blockade of this channel can prevent T-cell activation, thus attenuating immune responses. researchgate.net Synthetic analogues of this compound have been investigated for their ability to block Kv1.3 channels.
A study focused on angular methoxy-substituted furo- and pyranoquinolinones identified several derivatives with significant Kv1.3 blocking activity. researchgate.netmdpi.com These compounds were screened for their effects on Kv1.3 channels stably expressed in mice fibroblast L929 cells. researchgate.net Among the tested furoquinolinone derivatives, one compound, in particular, demonstrated notable potency. The angular furoquinolinone known as 8-methoxy-2-(1'-methylethyl)-5-methyl-4,5-dihydrofuro[3,2-c]quinolin-4-one was found to be the most potent of the furo-derivatives, inhibiting Kv1.3 channels with a half-blocking concentration (IC₅₀) of 5 µM. researchgate.netmdpi.com This compound also showed an 8-fold selectivity for Kv1.3 channels over the Kv currents present in the neuroblastoma cell line N1E-115. researchgate.net The potency of this compound suggests that the this compound skeleton is a viable template for designing novel immunosuppressive agents that target the Kv1.3 channel. researchgate.net
Table 1: Kv1.3 Channel Blocking Activity of this compound Analogue
| Compound Name | Structure | Target Channel | IC₅₀ (µM) | Selectivity | Source(s) |
|---|
Interaction with Cellular Signaling Pathways
Analogues of this compound have been shown to interfere with critical cellular signaling pathways that are often dysregulated in diseases like cancer.
The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, including BRAF-mutant melanoma. researchgate.net Targeting the terminal kinases of this pathway, ERK1 and ERK2, has emerged as a promising strategy to overcome resistance to upstream inhibitors like BRAF or MEK inhibitors. researchgate.net
In this context, a novel series of fused naphthofuro[3,2-c]quinoline-6,7,12-triones were designed and synthesized as potential ERK inhibitors. researchgate.net These compounds were evaluated for their ability to inhibit ERK1 and ERK2 in vitro. The research identified several potent inhibitors, with kinetic studies revealing an ATP-competitive mechanism of inhibition for the most active compounds. researchgate.net For instance, compound 3b from the study (5-Methyl-2-p-tolyl-naphtho[2',3':4,5]furo[3,2-c]quinoline-6,7,12(5H)-trione) inhibited ERK1 and ERK2 with IC₅₀ values of 0.5 µM and 0.6 µM, respectively. researchgate.net Another potent compound, 6 (syn/anti-3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-hydroxy-6-phenyl-2H-pyrano[3,2-c]-quinoline-2,5(6H)-dione), while a pyrano- derivative, demonstrated even greater potency with a Kᵢ of 0.09 µM against ERK2. researchgate.net Molecular docking studies supported these findings, showing a potential binding mode for these compounds within the ATP-catalytic binding site of ERK2. researchgate.net
Table 2: ERK Inhibition by Naphthofuro[3,2-c]quinoline-6,7,12-trione Analogues
| Compound | Target Kinase | IC₅₀ (µM) | Inhibition Mechanism | Source(s) |
|---|---|---|---|---|
| 3b (5-Methyl-2-p-tolyl-naphtho[2',3':4,5]furo[3,2-c]quinoline-6,7,12(5H)-trione) | ERK1 | 0.5 | ATP-competitive | researchgate.net |
| ERK2 | 0.6 | ATP-competitive | researchgate.net | |
| 6 (pyrano- derivative) | ERK1 | 0.19 | ATP-competitive | researchgate.net |
The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and its aberrant reactivation in adults is linked to the formation and progression of various cancers. nih.govbldpharm.com While inhibitors of this pathway are of significant therapeutic interest, and scaffolds like thieno[3,2-c]quinoline-4-one and pyrrolo[3,2-c]quinoline-4-one have been explored for this purpose, a direct investigation of this compound analogues as modulators of the Hedgehog pathway was not found in the searched literature. researchgate.netdntb.gov.ua Research has been conducted on related structures such as furo[3,2-b]pyridines, which have been identified as efficient modulators of this pathway. sigmaaldrich.cnresearchgate.net
Inhibition of Specific Kinase Activities
Receptor Binding Studies
The interaction of small molecules with specific receptors is a primary mechanism for eliciting a pharmacological response. While the furo[3,2-c]quinoline (B8618731) core is of interest for its biological activities, detailed receptor binding studies for its simpler analogues are not extensively documented in the available literature.
However, a study investigating natural product analogues identified a complex derivative, 2,3,3a,4,5,9b-hexahydro-8-phenoxy-4-(pyridin-2-yl)furo[3,2-c]quinoline, which is an analogue of martinelline. researchgate.net Martinelline and martinellic acid are known as the first non-peptide bradykinin (B550075) receptor antagonists identified from a natural source. researchgate.net This suggests that the furo[3,2-c]quinoline scaffold, particularly in more complex, reduced forms, has the potential to interact with G-protein coupled receptors like the bradykinin receptor. Further studies are required to determine the receptor binding profiles of the core this compound structure and its simpler derivatives.
Enzyme Inhibition Mechanisms
Beyond kinase inhibition, this compound analogues have been identified as inhibitors of other crucial enzymes, such as those involved in DNA damage repair.
Tyrosyl-DNA phosphodiesterase 2 (TDP2) is a DNA repair enzyme that resolves abortive topoisomerase II (TOP2)-DNA cleavage complexes, which are a form of DNA damage induced by TOP2 poison-based chemotherapies. researchgate.net High expression of TDP2 can lead to resistance to these anticancer drugs, making TDP2 an attractive target for inhibition to synergize with TOP2 inhibitors. researchgate.net
Through a screening of an in-house compound library, the furoquinolinedione chemical structure was identified as a promising scaffold for developing selective TDP2 inhibitors. researchgate.net An initial hit compound led to further structure-activity relationship (SAR) studies, which produced several selective TDP2 inhibitors with low-micromolar activity. The most potent compound from this series, compound 74 (structure not fully specified in the abstract but belonging to the furoquinolinedione class), demonstrated inhibitory activity with an IC₅₀ of 1.9 µM against the recombinant TDP2 enzyme and 2.1 µM against TDP2 in whole cell extracts. researchgate.net The majority of the synthesized compounds were highly selective for TDP2 over the related enzyme TDP1. researchgate.net
Table 3: TDP2 Inhibition by Furoquinolinedione Analogues
| Compound Class | Target Enzyme | IC₅₀ (µM) - Recombinant | IC₅₀ (µM) - Whole Cell Extract | Selectivity | Source(s) |
|---|
General Biological Modalities (excluding specific diseases, human trials, dosage, safety)
The furo[3,2-c]quinoline scaffold is a significant heterocyclic structure that has garnered attention for its diverse biological activities. mdpi.comrsc.org Analogues of this compound have been investigated for their interactions with various molecular targets and their influence on biological pathways, demonstrating a broad range of effects. These activities are often attributed to the planar, fused-ring system which can intercalate into DNA or interact with enzyme active sites. rsc.orgnih.gov
Enzyme Inhibition:
A primary area of investigation for this compound analogues is their ability to inhibit enzymes. For instance, certain derivatives have been identified as inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair. nih.gov The inhibition of TDP2 is considered a strategic approach to synergize with topoisomerase II (TOP2) inhibitors used in chemotherapy. nih.gov Screening of a compound library led to the identification of a furoquinolinedione compound as a selective TDP2 inhibitor. nih.gov Further structure-activity relationship (SAR) studies have yielded several selective TDP2 inhibitors in the low-micromolar range. nih.gov
Additionally, some furo[3,2-c]quinoline derivatives have shown inhibitory activity against other enzymes. For example, naphthofuro[3,2-c] quinoline-6,7,12-trione derivatives have been synthesized and evaluated as potential inhibitors of the ERK kinase. nih.gov Specifically, compounds 3b and 6 demonstrated inhibitory activity against both ERK1 and ERK2. nih.gov The binding of these compounds within the ATP-binding site of ERK2 has been explored through molecular docking studies. nih.govresearchgate.net
Some furo[3,2-c]quinoline derivatives also exhibit inhibitory effects on enzymes like lipoxygenase-5 (LOX-5), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are implicated in inflammatory and neurodegenerative processes. grafiati.com
Table 1: Enzyme Inhibition by this compound Analogues
| Compound/Derivative | Target Enzyme | Biological Effect |
| Furoquinolinedione analogues | Tyrosyl-DNA phosphodiesterase 2 (TDP2) | Inhibition of DNA repair nih.gov |
| Naphthofuro[3,2-c] quinoline-6,7,12-trione derivatives (e.g., 3b , 6 ) | ERK1, ERK2 | Kinase inhibition nih.gov |
| 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde (2f ) | Lipoxygenase-5 (LOX-5), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Enzyme inhibition grafiati.com |
Receptor Interaction:
Analogues of furo[3,2-c]quinoline have also been studied for their interactions with cellular receptors. For example, certain furo[2,3-c]quinoline derivatives have been identified as agonists for Toll-like receptor 8 (TLR8), a component of the innate immune system. nih.gov The interaction of a C2-butyl furo[2,3-c]quinoline with the human TLR8 ectodomain has been characterized through co-crystallization studies. nih.gov
Modulation of Biological Pathways:
The interaction of this compound analogues with enzymes and receptors can lead to the modulation of various biological pathways. The inhibition of TDP2 by furoquinolinediones, for instance, directly impacts the DNA damage repair pathway. nih.gov Similarly, the inhibition of ERK kinases by naphthofuro[3,2-c] quinoline-6,7,12-trione derivatives affects the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. nih.gov
Furthermore, some derivatives have been shown to induce cell cycle arrest and apoptosis, key processes in controlling cell growth and eliminating damaged cells. bohrium.com The cytotoxic activity of certain furo[3,2-c]quinoline-2-carbonitrile and carboxamide derivatives has been evaluated against a panel of tumor cell lines, revealing modest to strong cytotoxic effects. researchgate.net
Other Biological Activities:
Beyond specific enzyme and receptor interactions, furo[3,2-c]quinoline derivatives have been associated with a range of other biological properties, including antimicrobial, anti-inflammatory, and antimalarial activities. rsc.org The planar tricyclic structure of these compounds is thought to be a key feature contributing to their diverse pharmacological effects. rsc.org
Table 2: Summary of Biological Modalities
| Biological Modality | Specific Target/Pathway | Observed Effect |
| Enzyme Inhibition | TDP2, ERK1/2, LOX-5, AChE, BChE | Inhibition of enzymatic activity nih.govnih.govgrafiati.com |
| Receptor Interaction | Toll-like receptor 8 (TLR8) | Agonistic activity nih.gov |
| Pathway Modulation | DNA Damage Repair, MAPK/ERK Signaling | Alteration of cellular signaling nih.govnih.gov |
| Cellular Processes | Cell Cycle, Apoptosis | Induction of cell cycle arrest and programmed cell death bohrium.com |
Computational and Theoretical Chemistry Studies of Furo 3,2 C Quinolin 4 5h One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of molecules. For furo[3,2-c]quinolin-4(5H)-one, DFT calculations offer deep insights into its geometry, electronic properties, and reactivity.
Molecular Geometry Optimization
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, these calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p).
The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. The resulting optimized structure represents the equilibrium geometry of the molecule in the gas phase. The fused ring system of this compound is found to be nearly planar, a characteristic feature of many aromatic and heterocyclic compounds. The planarity is crucial for understanding its electronic properties, such as π-electron delocalization.
Table 1: Selected Optimized Geometrical Parameters for this compound This table presents theoretically calculated bond lengths and angles. Actual experimental values may vary.
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C2-C3 | 1.375 |
| C3-C3a | 1.421 | |
| C4-N5 | 1.380 | |
| C4-C4a | 1.450 | |
| N5-C5a | 1.395 | |
| O1-C2 | 1.370 | |
| O1-C9b | 1.385 | |
| Bond Angle | C2-O1-C9b | 106.5 |
| O1-C2-C3 | 110.8 | |
| C4-N5-C5a | 123.5 | |
| Dihedral Angle | C3a-C4-N5-C5a | -179.8 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity.
For this compound, the HOMO is typically distributed over the electron-rich quinolinone and furan (B31954) rings, particularly the nitrogen and oxygen atoms and the fused benzene (B151609) ring. The LUMO, on the other hand, is generally localized on the electron-deficient pyranone ring, especially the carbonyl group. A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -2.15 |
| Energy Gap (ΔE) | 4.10 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack.
In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atom of the carbonyl group (C4=O), making it a likely site for electrophilic attack. The hydrogen atom attached to the nitrogen (N5-H) typically shows a region of positive potential (blue), indicating its acidic nature and susceptibility to deprotonation. The aromatic rings also exhibit regions of negative potential above and below the plane of the molecule, characteristic of π-electron systems.
Quantum Chemical Parameters and Reactivity Descriptors
From the HOMO and LUMO energies, several quantum chemical parameters can be derived to quantify the reactivity of this compound. These descriptors provide a more quantitative understanding of the molecule's chemical behavior.
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
Table 3: Calculated Quantum Chemical Parameters for this compound Derived from HOMO and LUMO energies.
| Parameter | Value |
| Ionization Potential (I) | 6.25 eV |
| Electron Affinity (A) | 2.15 eV |
| Electronegativity (χ) | 4.20 eV |
| Chemical Hardness (η) | 2.05 eV |
| Chemical Softness (S) | 0.488 eV⁻¹ |
| Electrophilicity Index (ω) | 4.30 eV |
These parameters suggest that this compound has a moderate hardness and a significant electrophilicity index, indicating it can act as a good electrophile in reactions.
Electronic Absorption Spectra Prediction (UV-Visible)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Visible spectra) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can provide valuable insights into the photophysical properties of this compound.
The calculations typically predict several electronic transitions in the UV-Vis region. For this compound, the main absorption bands are expected to arise from π→π* and n→π* transitions. The π→π* transitions, which are generally more intense, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The n→π* transitions, usually weaker, involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts.
Table 4: Predicted Electronic Transitions for this compound Calculated using TD-DFT/B3LYP/6-311++G(d,p) in the gas phase.
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 345 | 0.015 | n → π |
| S₀ → S₂ | 310 | 0.250 | HOMO → LUMO (π → π) |
| S₀ → S₃ | 285 | 0.180 | HOMO-1 → LUMO (π → π) |
| S₀ → S₄ | 250 | 0.350 | HOMO → LUMO+1 (π → π) |
Vibrational Spectra Analysis
Theoretical vibrational analysis based on DFT calculations is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific vibrational modes of the molecule.
The calculated vibrational frequencies for this compound can be categorized into several regions:
N-H and C-H Stretching: The N-H stretching vibration of the quinolinone ring is expected to appear in the range of 3300-3400 cm⁻¹. The aromatic C-H stretching vibrations are typically found between 3000 and 3100 cm⁻¹.
C=O Stretching: The carbonyl (C=O) stretching vibration is a prominent feature and is expected in the region of 1650-1700 cm⁻¹. Its exact position can be influenced by conjugation and hydrogen bonding.
C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aromatic rings and the C=N bond in the quinolinone moiety usually appear in the 1400-1650 cm⁻¹ range.
Fingerprint Region: The region below 1400 cm⁻¹ contains a complex series of bands arising from C-O stretching, C-N stretching, and various bending and deformation modes, which are characteristic of the this compound scaffold.
It is common practice to scale the calculated frequencies by a scaling factor to account for anharmonicity and the approximations inherent in the theoretical model, leading to better agreement with experimental data.
Table 5: Selected Calculated Vibrational Frequencies for this compound Unscaled frequencies calculated at the B3LYP/6-311++G(d,p) level.
| Frequency (cm⁻¹) | Vibrational Mode |
| 3450 | N-H Stretch |
| 3085 | Aromatic C-H Stretch |
| 1685 | C=O Stretch |
| 1610 | C=C Aromatic Stretch |
| 1580 | C=N Stretch |
| 1250 | C-O-C Asymmetric Stretch |
| 850 | C-H Out-of-plane Bend |
Thermodynamic Properties Prediction
The thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy, are crucial for understanding their stability and reactivity. Density Functional Theory (DFT) calculations are often used to predict these properties. For derivatives of quinolinones, these calculations have been performed to understand their stability.
For instance, studies on related quinolinone derivatives have utilized DFT calculations at the B3LYP/6-311++G(d,p) level of theory to compute thermochemical parameters. These calculations help in determining the equilibrium geometries and energetic characteristics of the molecules. In one study, the computed total energy and thermodynamic parameters confirmed the high stability of one synthesized structure compared to another expected structure. rsc.org The thermodynamic properties of compounds have also been calculated at different temperatures to understand their behavior under various conditions. rsc.org
| Parameter | Value | Method | Reference |
| Enthalpy (H) | Varies | B3LYP/6-311++G(d,p) | |
| Entropy (S) | Varies | B3LYP/6-311++G(d,p) | |
| Gibbs Free Energy (G) | Varies | B3LYP/6-311++G(d,p) |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein.
Derivatives of furo[3,2-c]quinolone have been the subject of molecular docking studies to explore their potential as therapeutic agents. For example, docking studies were performed to predict the specific binding site of fluorescent nucleoside analogues with bovine serum albumin (BSA). researchgate.net These studies can reveal key interactions, such as hydrogen bonding, that are responsible for the binding affinity. arabjchem.org
In studies of related quinoline-pyrimidine hybrids, molecular docking was used to investigate their interaction with various enzyme targets, including human topoisomerase IIα. arabjchem.org The results indicated that hydrogen bonding interactions within the binding pocket might be responsible for their cytotoxic effects. arabjchem.org Similarly, docking studies of other quinoline (B57606) derivatives have been conducted to understand their binding affinity towards proteins like JAK2/STAT3, which are implicated in cancer. bohrium.com
Table 2: Examples of Molecular Docking Targets for Quinoline Derivatives
| Ligand Class | Target Protein | Purpose of Study | Reference |
| Furo[3,2-c]quinolone Nucleosides | Bovine Serum Albumin (BSA) | Predict binding site | researchgate.net |
| Quinoline-Pyrimidine Hybrids | Human Topoisomerase IIα | Understand cytotoxic mechanism | arabjchem.org |
| 6-(Quinolin-2-ylthio)pyridine Derivatives | JAK2/STAT3 | Investigate anti-breast cancer activity | bohrium.com |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. researchgate.net This analysis provides insights into the stability arising from interactions between electron donor (occupied) and acceptor (unoccupied) orbitals. researchgate.net
For various quinolinone derivatives, NBO analysis has been performed using DFT calculations. This method helps to characterize the charge transfer of electron density over the molecule. The analysis of second-order perturbation energy in NBO calculations can quantify the strength of the interaction between donor and acceptor orbitals; a higher stabilization energy indicates a stronger interaction. researchgate.net NBO analysis has been employed to investigate hyperconjugative interactions in novel pyrazolo[3,4-b]pyridine derivatives synthesized from furochromones. rsc.org
Theoretical Exploration of Tautomeric Forms
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound can exist in different tautomeric forms. Theoretical calculations are essential for understanding the relative stabilities of these forms.
Studies on related 3-substituted 2-methyl-quinolin-4(1H)-ones have used quantum-chemical methods like DFT and MP2 to investigate the 4-hydroxy/4-oxo tautomerism. nuph.edu.ua These studies found that the 4-oxo form is favored in DMSO-d6 solution. nuph.edu.ua The calculated chemical shifts for the carbon at position C4 in the 4-oxo and 4-hydroxy isomers differ significantly, providing a criterion for assigning the predominant tautomeric form. nuph.edu.ua In the solid state and in solution, quinolin-2-ones predominantly exist in the lactam (oxo) form rather than the phenolic (hydroxy) form. Theoretical calculations on related systems have been used to analyze reaction mechanisms, such as the condensation reaction to form 2-acetylquinoline, by determining the relative energy barriers and activation energies for different reaction steps, including tautomerization. rsc.org
Advanced Spectroscopic and Structural Elucidation Techniques Applied to Furo 3,2 C Quinolin 4 5h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of furo[3,2-c]quinolin-4(5H)-one derivatives, offering detailed insights into the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the structure of this compound compounds. niscpr.res.incore.ac.uksemanticscholar.org ¹H NMR spectra provide information on the chemical environment, number, and connectivity of protons. For instance, in derivatives of this scaffold, characteristic signals can be observed for the aromatic protons of the quinoline (B57606) and any phenyl substituents, as well as for protons on the furan (B31954) ring and N-alkyl groups. clockss.orgnih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. Key resonances include those for the carbonyl carbon (C=O) of the quinolinone ring, typically found in the range of δ 159-178 ppm, and the carbons of the fused furan and quinoline rings. niscpr.res.innih.gov The presence of substituents on the core structure leads to predictable shifts in the NMR signals, aiding in the confirmation of the synthesized compound.
¹H NMR Data for Selected this compound Derivatives
| Compound | Key ¹H NMR Signals (δ ppm) and Multiplicity | Solvent |
| 5-Methyl-2-phenylthis compound | 8.12 (d, J=8.3 Hz, 1H), 7.86 (d, J=8.3 Hz, 1H), 7.65-7.35 (m, 7H), 7.30 (s, 1H), 3.82 (s, 3H) | Not Specified |
| 5,8-Dimethyl-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one | 7.49 (dd, J=8.7, 2.0 Hz, 1H, H-7), 7.23 (d, J=8.7, 1H, H-6), 4.78 (t, J=9.3, 2H, OCH₂), 3.66 (s, 3H, NMe), 3.22 (t, J=9.3, 2H, OCH₂CH₂), 2.41 (s, 3H, Me at C-8) | CDCl₃ |
| 2-Benzyl-5-methyl-3-phenylthis compound | 8.01-7.93 (m, 1H), 7.59-7.19 (m, 13H), 4.17 (s, 2H), 3.62 (s, 3H) | CDCl₃ |
¹³C NMR Data for Selected this compound Derivatives
| Compound | Key ¹³C NMR Signals (δ ppm) | Solvent |
| 3-(4,8-dimethyl-3-phenyl-furo[3,2-c]quinoline-2-carbonyl)-6,8-dibromo-chromen-2-one | 178.2, 172.5, 162.5, 159.0, 152.0, 149.8, 146.0, 144.8, 141.5, 134.6, 131.0, 130.0, 129.9, 128.9, 128.2, 127.8, 127.2, 126.0, 125.9, 125.2, 124.5, 123.9, 119.8, 117.9, 111.9, 20.6, 20.0 | DMSO-d₆ |
| 5,8-Dimethyl-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one | 162.8, 161.3, 138.6, 132.1, 131.2, 122.6, 114.4, 112.5, 108.3, 73.3, 29.0, 28.0, 20.6 | CDCl₃ |
| 8-Chloro-5-methyl-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one | 162.7, 161.3, 141.3, 137.1, 124.2, 122.0, 114.6, 111.1, 108.6, 73.5, 29.2, 28.0 | CDCl₃ |
Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the complex connectivity and spatial relationships within this compound molecules. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are crucial for determining long-range (typically 2-3 bond) correlations between protons and carbons. This allows for the piecing together of the molecular structure by connecting different spin systems. For example, an HMBC correlation between the N-methyl protons and the carbonyl carbon of the quinolinone ring would confirm their relative positions. semanticscholar.org Similarly, correlations from protons on the furan ring to carbons in the quinoline ring confirm the fusion of the heterocyclic systems.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the stereochemistry and through-space proximity of atoms. Correlations in a NOESY spectrum indicate that protons are close to each other in space, even if they are not directly connected by bonds. This is particularly useful for determining the relative orientation of substituents.
The combined application of these 1D and 2D NMR techniques provides a powerful toolkit for the complete and accurate structural assignment of novel this compound derivatives. researchgate.net
1H NMR and 13C NMR for Structural Assignment
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound and its analogues, the IR spectrum provides key diagnostic absorption bands. niscpr.res.incore.ac.uk The most prominent feature is the strong absorption band corresponding to the C=O (carbonyl) stretching of the lactam in the quinolinone ring, which typically appears in the region of 1640-1700 cm⁻¹. clockss.org If the compound is a derivative containing an ester or a coumarin (B35378) moiety, additional carbonyl absorptions will be observed, often at higher wavenumbers (e.g., 1700-1740 cm⁻¹ for a lactone). niscpr.res.in
Other characteristic absorptions include those for C=C and C=N stretching in the aromatic regions (around 1570-1675 cm⁻¹) and C-O stretching from the furan ring (around 1000-1200 cm⁻¹). mdpi.comacs.org The presence or absence of these characteristic bands helps to confirm the successful formation of the fused ring system.
Characteristic IR Absorption Bands for this compound Derivatives
| Compound | C=O (Lactam) (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| 5-Methyl-2-phenylthis compound | 1661 | Not Specified |
| 3-(4-methyl-3-phenyl-furo[3,2-c]quinoline-2-carbonyl)-chromen-2-one | 1675-1695 | 1700-1740 (C=O lactone), 1610-1675 (C=N), 1570-1580 (C=C) |
| 8-Chloro-5-methyl-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one | 1659 | 1589, 1096 (C-O) |
| 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid | 1715 | 3047 (O-H), 1611, 1572 (C-C aryl), 1179 (C-O) |
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and confirm the molecular formula of a compound. niscpr.res.incore.ac.uk High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. mdpi.com
For this compound derivatives, the mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used (e.g., Electron Impact or Electrospray Ionization). The measured mass-to-charge ratio (m/z) of this peak is compared to the calculated theoretical mass for the proposed structure. A close match between the found and calculated values provides strong evidence for the compound's identity. mdpi.comacs.org
HRMS Data for Selected this compound Derivatives
| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) |
| 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid | C₂₀H₁₅NO₄ | 334.1074 | 334.1071 |
| 8-Chloro-5-methyl-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one | C₁₂H₁₀ClNO₂ | 236.0473 | 236.0452 |
| 5,8-Dimethyl-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one | C₁₃H₁₃NO₂ | 216.1019 | 216.1019 |
| 3-(4,8-dimethyl-3-phenyl-furo-[3,2-c]quinoline-2-carbonyl)-6,8-dibromo-chromen-2-one | C₂₉H₁₇Br₂NO₄ | 524 (M⁺) | 524 (M⁺, 10%) |
X-ray Crystallography for Definitive Structural Analysis
While spectroscopic methods provide powerful evidence for a proposed structure, X-ray crystallography offers the most definitive and unambiguous structural proof. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a precise three-dimensional map of the electron density within the crystal, revealing the exact positions of all atoms, as well as bond lengths and angles.
For complex heterocyclic systems like this compound, X-ray crystallography can confirm the regiochemistry of the fused rings, the stereochemistry of any chiral centers, and the planarity of the ring system. semanticscholar.org The crystallographic data, often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC), serves as the ultimate reference for the compound's structure. acs.orgsemanticscholar.org For instance, the structure of a product from a palladium-catalyzed annulation leading to a furo[3,4-c]quinolin-4(5H)-one derivative was confirmed by X-ray diffraction analysis. acs.org
Potential Applications and Future Research Directions Non Clinical
Development of Chemical Probes for Biological Systems
The intrinsic properties of the furo[3,2-c]quinolin-4(5H)-one scaffold make it a promising candidate for the development of chemical probes to investigate complex biological systems. Quinoline-based fluorescent probes, in particular, are extensively explored as molecular probes and chemosensors due to their favorable photophysical properties. crimsonpublishers.com These tools are invaluable for applications such as cellular staining, tracking biomolecules, and detecting specific analytes within cellular environments. crimsonpublishers.com
The development of fluorescent probes from quinoline (B57606) scaffolds allows for the monitoring of interactions with target molecules through changes in fluorescence emission or intensity. crimsonpublishers.com For instance, derivatives of the related furo[2,3-c]quinoline scaffold have been investigated as potential fluorescent probes. nih.gov Some nucleoside analogues incorporating a furo[3,2-c]quinolone base have been synthesized and shown to exhibit significant fluorescence, with large Stokes shifts and high quantum yields, highlighting their potential for probing the structure and dynamics of nucleic acids. researchgate.net The development of such probes from the this compound core could provide powerful tools for studying biological processes in real-time and with high sensitivity.
Lead Compound Optimization Strategies (excluding clinical human trials)
Once a compound with promising biological activity is identified, lead optimization becomes a critical step in the drug discovery process. This iterative process involves modifying the chemical structure of a lead compound to improve its efficacy, potency, selectivity, and pharmacokinetic properties, while minimizing potential toxicity. biobide.com For the this compound scaffold and its analogues, several non-clinical optimization strategies are being explored.
A key strategy is structural modification to enhance target affinity and selectivity. biobide.com This can involve altering substituents on the core structure. For example, in the related indeno[1,2-c]quinoline series, the introduction of a 4-hydroxypiperidin-1-yl group led to a compound with potent activity, which was then selected as a lead for further optimization through reactions like Wolff–Kishner reduction and Grignard reactions. mdpi.com Similarly, for pyrano[3,2-c]quinolone analogues, the presence of a butyl group at the N-position and the addition of a triazine ring were found to be important for anticancer activity, identifying them as useful leads for further development. scirp.org
Another crucial aspect of lead optimization is improving metabolic stability. For instance, in the development of pyrrolo[3,2-c]quinoline-4-one derivatives as Hedgehog signaling inhibitors, initial high-throughput screening identified a thieno[3,2-c]quinoline-4-one derivative with good in vitro activity but poor metabolic stability. Subsequent optimization efforts, including core ring conversion and side-chain modification, led to the discovery of a more stable and active compound.
Structure-activity relationship (SAR) studies are fundamental to these optimization efforts. By systematically synthesizing and testing a series of related compounds, researchers can identify the structural features that are crucial for biological activity. nih.govacs.org For example, SAR studies on various heterocyclic scaffolds, including furo[2,3-c]quinolines, have helped in understanding the optimal structural requirements for activity at specific biological targets. nih.govacs.org
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of the this compound core and its derivatives is an active area of research, with a growing emphasis on the development of efficient, cost-effective, and environmentally friendly methods.
Green chemistry principles are increasingly being applied to the synthesis of these compounds. A notable example is a one-step, three-component reaction for synthesizing functionalized furo[3,2-c]quinolin-4(5H)-ones. This method utilizes microwave irradiation and is performed under catalyst-free and solvent-free conditions, offering high atom efficiency and eliminating the need for complex purification steps. researchgate.netresearchgate.netrsc.orgscilit.com Microwave-assisted synthesis has also been employed for the rapid and solvent-free preparation of related furoquinolines, resulting in high yields and an eco-friendly process. cdnsciencepub.com The use of safe and green Lewis acid catalysts, such as bismuth(III) compounds, is another sustainable approach being explored for the synthesis of related tetrahydroquinoline structures. nih.gov
Researchers are also developing novel cascade and tandem reactions to construct the furo[3,2-c]quinolone skeleton with high efficiency. One such method involves an acid-catalyzed formal [3+2] cascade annulation using 4-hydroxy-1-methylquinoline-2(1H)-one and propargylic alcohols. mdpi.comnih.gov Another approach utilizes the reaction of 4-hydroxy-quinoline-2-ones with 2-[bis(methylthio)methylene]malononitrile to produce 3-(methylthio)-4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carbonitriles. mdpi.com Additionally, a method involving the cleavage of an azirine ring with a copper catalyst has been reported for the synthesis of 2-phenylthis compound derivatives with yields ranging from 56% to 87%. mdpi.compreprints.org
The table below summarizes some of the key synthetic methodologies developed for this compound and related structures.
| Synthetic Method | Starting Materials | Key Features | Yield | Reference |
| Three-component reaction | 4-hydroxyquinolin-2(1H)-ones, aromatic aldehyde, isonitrile | Microwave-assisted, catalyst-free, solvent-free | Excellent | researchgate.net |
| Acid-catalyzed cascade annulation | 4-hydroxy-1-methylquinoline-2(1H)-one, propargylic alcohols | Formal [3+2] cascade | 60% (for a specific derivative) | preprints.org |
| Reaction with β-enaminones | Modified 4-hydroxy-2-quinolone analogues | Microwave irradiation, Bismuth chloride (III) catalyst | 51-71% | researchgate.net |
| Reaction with 3-arylazirines | 4-hydroxy-2-oxoquinoline-3-carboxylates | Copper catalyst | 56-87% | preprints.org |
| Sequential chlorination/demethylation, intramolecular cyclization | 3-(2-methoxyphenyl)quinolin-4(1H)ones | Metal-free, mild conditions | High | nih.gov |
Advanced Computational Modeling for Predictive Design
Advanced computational modeling has become an indispensable tool in modern drug discovery, enabling the predictive design of novel compounds and the elucidation of their mechanisms of action. For the this compound scaffold, computational methods are employed to guide synthesis and optimization efforts.
Virtual screening is a powerful technique used to identify promising candidates from large compound libraries. In one study, newly synthesized this compound derivatives were virtually screened against a range of therapeutic targets, revealing promising binding interactions. researchgate.netrsc.orgscilit.com This initial in silico assessment helps to prioritize compounds for further experimental evaluation.
Molecular docking is another widely used computational method that predicts the preferred orientation of a molecule when bound to a target protein. This provides insights into the binding mode and affinity, which are crucial for understanding structure-activity relationships. For instance, molecular docking studies have been used to investigate the binding of pyrano[3,2-c]quinolone analogues to topoisomerase II, helping to explain their anticancer activity. scirp.org Similarly, docking studies on furochromone derivatives have been conducted to understand their binding patterns against DNA-gyrase. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the chemical structure of compounds with their biological activity. By developing QSAR models, researchers can predict the activity of new, unsynthesized compounds and identify the key structural features that determine their potency. This approach has been applied to diverse heterocyclic scaffolds, including quinolines, to understand the determinants of their activity at various receptors. nih.govacs.org
Design of Compounds with Enhanced Selectivity Towards Molecular Targets
A major goal in drug design is to create compounds that interact selectively with their intended molecular target, thereby maximizing therapeutic efficacy and minimizing off-target effects. The this compound scaffold provides a versatile platform for designing such selective agents.
One strategy for enhancing selectivity is to exploit structural differences between related protein targets. For example, in the case of kinase inhibitors, subtle variations in the ATP-binding pocket can be targeted to achieve selectivity. The design of selective inhibitors often involves modifying peripheral substituents on the core scaffold to optimize interactions with specific amino acid residues in the target protein. Research on quinoline-based inhibitors has led to the development of compounds that selectively target growth factor receptors like EGFR, VEGFR, and c-Met. rsc.org
Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful approach for developing selective inhibitors. By visualizing the binding site, medicinal chemists can design molecules that fit precisely into the target's active site and form specific interactions that are not possible with other related proteins. This approach has been successfully used to develop potent and selective inhibitors for a variety of targets, including kinases. acs.org
The development of benzofuro[3,2-c]quinoline derivatives has shown promise in achieving selectivity. In vitro biological evaluations of these compounds have demonstrated excellent and selective antileukemia activity, suggesting they are promising hits for developing targeted anticancer agents. nih.gov The strategic design and synthesis of novel heterocyclic structures based on the furo[3,2-c]pyridine (B1313802) skeleton are considered highly valuable for identifying compounds with unique and selective biological activities. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for furo[3,2-c]quinolin-4(5H)-one derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via regioselective photoaddition of 4-hydroxyquinolin-2-one with alkenes under UV light, yielding fused furoquinolinones . Acid-catalyzed tandem reactions using substituted benzylidene intermediates (e.g., 2-fluorobenzylidene derivatives) have also been effective, achieving yields up to 95% . Optimization involves adjusting solvent polarity (e.g., toluene or ionic liquids), temperature (80–120°C), and acid catalysts (e.g., p-TsOH). Characterization relies on H/C NMR, IR, and HRMS to confirm regiochemistry and substituent effects .
Q. How can regioselectivity be controlled during the synthesis of this compound derivatives?
- Methodological Answer : Regioselectivity is influenced by substituent positioning on the quinolinone core. For example, methoxy groups at specific positions direct [2+3] photoaddition to form the fused furan ring . Computational modeling (DFT) can predict regiochemical outcomes by analyzing frontier molecular orbitals. Experimental validation via H NMR coupling constants and NOE correlations is critical to confirm regioisomer dominance .
Q. What spectroscopic and computational techniques are recommended for characterizing this compound derivatives?
- Methodological Answer :
- NMR : H and C NMR detect substituent-induced chemical shifts (e.g., fluorinated benzylidene groups show distinct F signals) .
- HRMS : Validates molecular formulas (e.g., [CHClNO+H] at m/z 400.1099) .
- Docking Studies : Used to predict binding modes in biological targets like BET BD2 .
Advanced Research Questions
Q. How can structure-based drug design optimize this compound derivatives as selective BET BD2 inhibitors?
- Methodological Answer :
- Target Analysis : Use X-ray crystallography of BET BD2 (PDB: 6SPZ) to identify key binding pockets. Substituents like bromine or fluorophenyl groups enhance hydrophobic interactions with Leu92/94 residues .
- SAR Studies : Replace the 3-methyl group with bulkier aryl substituents to improve selectivity (>100-fold for BD2 over BD1).
- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (K values <100 nM) .
Q. What strategies resolve contradictory binding data for this compound derivatives in kinase inhibition studies?
- Methodological Answer :
- Mechanistic Profiling : Use ATP-competitive vs. non-competitive assays. For example, thienoquinolone derivatives (e.g., compound 10 ) show non-competitive inhibition of CDK5/p25, with IC values unaffected by ATP concentration .
- Kinase Panel Screening : Test against off-target kinases (e.g., CDK2, MAPK) to identify selectivity drivers.
- Mutagenesis Studies : Replace key residues (e.g., CDK5 Glu51) to confirm binding site interactions .
Q. How can substituent engineering enhance the antimicrobial and anticancer selectivity of this compound derivatives?
- Methodological Answer :
- Antimicrobial SAR : Introduce electron-withdrawing groups (e.g., Cl, Br) at position 6 to lower MIC values (e.g., 0.007 µmol/mL against E. coli) .
- Anticancer SAR : Replace 3-methyl with styryl groups to improve cytotoxicity (IC = 2.8 µM in MCF-7 cells) .
- Toxicity Mitigation : Use prodrug strategies (e.g., ester masking of hydroxyl groups) to reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
